molecular formula C34H41N3O B120942 Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1-methyl-2-phenyl-1H-indol-3-yl)cyclopentyl)methyl)- CAS No. 145131-60-8

Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1-methyl-2-phenyl-1H-indol-3-yl)cyclopentyl)methyl)-

Cat. No.: B120942
CAS No.: 145131-60-8
M. Wt: 507.7 g/mol
InChI Key: RFTJJOFLQLBRSX-UHFFFAOYSA-N
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Description

N-Phenethylbenzamide, also known as N-(2-phenylethyl)benzamide, is an organic compound with the molecular formula C15H15NO. It is a derivative of benzamide where the amide nitrogen is substituted with a phenethyl group. This compound is known for its applications in medicinal chemistry and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Phenethylbenzamide can be synthesized through the reaction of benzoyl chloride with phenethylamine. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the process. The general reaction scheme is as follows:

C6H5COCl+C6H5CH2CH2NH2C6H5CONHCH2CH2C6H5+HCl\text{C}_6\text{H}_5\text{COCl} + \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{CONHCH}_2\text{CH}_2\text{C}_6\text{H}_5 + \text{HCl} C6​H5​COCl+C6​H5​CH2​CH2​NH2​→C6​H5​CONHCH2​CH2​C6​H5​+HCl

Industrial Production Methods: In industrial settings, the synthesis of N-Phenethylbenzamide may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Types of Reactions:

    Oxidation: N-Phenethylbenzamide can undergo oxidation reactions, particularly at the phenethyl group, leading to the formation of benzamide derivatives with oxidized side chains.

    Reduction: The compound can be reduced to form N-phenethylbenzylamine under specific conditions using reducing agents like lithium aluminum hydride.

    Substitution: N-Phenethylbenzamide can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products:

    Oxidation: Benzamide derivatives with oxidized phenethyl groups.

    Reduction: N-Phenethylbenzylamine.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

  • N-Benzylbenzamide
  • N-Benzyloxybenzamide

Properties

CAS No.

145131-60-8

Molecular Formula

C34H41N3O

Molecular Weight

507.7 g/mol

IUPAC Name

1-[2,6-di(propan-2-yl)phenyl]-3-[[1-(1-methyl-2-phenylindol-3-yl)cyclopentyl]methyl]urea

InChI

InChI=1S/C34H41N3O/c1-23(2)26-17-13-18-27(24(3)4)31(26)36-33(38)35-22-34(20-11-12-21-34)30-28-16-9-10-19-29(28)37(5)32(30)25-14-7-6-8-15-25/h6-10,13-19,23-24H,11-12,20-22H2,1-5H3,(H2,35,36,38)

InChI Key

RFTJJOFLQLBRSX-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC2(CCCC2)C3=C(N(C4=CC=CC=C43)C)C5=CC=CC=C5

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC2(CCCC2)C3=C(N(C4=CC=CC=C43)C)C5=CC=CC=C5

145131-60-8

Synonyms

3-(2,6-dipropan-2-ylphenyl)-1-[[1-(1-methyl-2-phenyl-indol-3-yl)cyclop entyl]methyl]urea

Origin of Product

United States

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